molecular formula C12H12N2O B13076441 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13076441
M. Wt: 200.24 g/mol
InChI Key: FKTZQGOTGBJREN-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrazole ring substituted at the 3-position of the benzene core. The compound is structurally characterized by a methyl group at the 4-position of the pyrazole ring and a formyl (-CHO) group at the benzaldehyde moiety. This dual substitution pattern confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-3-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-6-13-14(7-9)12-5-11(8-15)4-3-10(12)2/h3-8H,1-2H3

InChI Key

FKTZQGOTGBJREN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methyl-1H-pyrazole with 4-methylbenzaldehyde. One common method is the three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase reactivity and polarity, while methyl and trifluoromethyl groups enhance hydrophobicity .
  • Synthetic Accessibility : Compounds like 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde () are synthesized via condensation reactions, suggesting analogous pathways for the target compound .

Physicochemical and Spectral Properties

  • Melting Points : Pyrazole-benzaldehyde derivatives typically exhibit melting points between 140–160°C (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde melts at 140–141°C) . The trifluoromethyl analog may have a higher melting point due to increased molecular symmetry .
  • IR Spectra : Common peaks include C=O stretches (~1720 cm⁻¹) and N-H/C-H vibrations (~2900–3400 cm⁻¹), as seen in 4-hydroxy-3-(pyrazolyl-thiazolyl) derivatives .

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